An In-depth Technical Guide on the Core Basic Properties of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one
An In-depth Technical Guide on the Core Basic Properties of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one, a heterocyclic compound belonging to the quinazolinone class of molecules. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, tabulated data, and visualizations of potential biological pathways.
Physicochemical Properties
2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one is a solid, crystalline compound with the molecular formula C₁₁H₁₄N₂O.[1] Its core structure consists of a dihydro-quinazolinone scaffold substituted with an ethyl and a methyl group at the 2-position.
Table 1: Core Physicochemical Data for 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O | [1] |
| Molecular Weight | 190.246 g/mol | [1] |
| CAS Number | 1012-59-5 | [1] |
| Melting Point | 180-182 °C | |
| Appearance | White crystalline solid | |
| Solubility | Soluble in DMSO, DMF, acetone; slightly soluble in methanol; insoluble in water. | [2] |
Spectroscopic Data
The structural integrity of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one has been confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one
| Technique | Data |
| ¹H NMR (CDCl₃, 300 MHz) | δ 0.97 (t, 3H, J=6.5 Hz), 1.42 (s, 3H), 1.73 (q, 2H, J=7.5 Hz), 6.37 (s, 1H) |
| ¹³C NMR | Predicted peaks for aliphatic carbons (CH₃, CH₂CH₃), aromatic carbons, and the carbonyl group (C=O). |
| Infrared (IR) | Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching (amide), and C=C stretching (aromatic). |
Experimental Protocols
Synthesis of 2-Ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one
A common and efficient method for the synthesis of 2,3-dihydroquinazolinones involves the condensation of anthranilamide with a ketone.
Protocol:
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To a solution of anthranilamide (1 mmol) in aqueous medium (3 ml water), add 2-butanone (1 mmol).
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Introduce a catalytic amount of Graphene Oxide nanosheets (25 mg).
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Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the product and catalyst can be separated by simple filtration.
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Dissolve the crude product in ethanol (3 ml) to separate any remaining catalyst through filtration.
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Crystallization of the crude product from ethanol will yield pure 2-Ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one.
Biological Activities and Potential Signaling Pathways
The 2,3-dihydroquinazolin-4(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] While specific studies on 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one are limited, the core structure is known to interact with several biological targets.
Anticancer Activity via Tubulin Polymerization Inhibition
Numerous derivatives of 2,3-dihydroquinazolin-4(1H)-one have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[3][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
TRPM2 Channel Inhibition
Recent studies have identified 2,3-dihydroquinazolin-4(1H)-one derivatives as inhibitors of the Transient Receptor Potential Melastatin 2 (TRPM2) channel.[6][7][8] TRPM2 is a calcium-permeable cation channel involved in various physiological and pathological processes, including oxidative stress, inflammation, and cell death. Inhibition of TRPM2 by these compounds presents a potential therapeutic avenue for related diseases.
Conclusion
2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one represents a molecule of interest within the broader class of quinazolinones. Its straightforward synthesis and the known biological activities of its structural analogs make it a compelling candidate for further investigation in drug discovery programs. This guide provides the foundational knowledge required for researchers to embark on such studies, from basic chemical properties to potential mechanisms of action. Further research is warranted to fully elucidate the specific biological profile of this compound and its therapeutic potential.
References
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
